Cas no 2097867-96-2 (N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide)

N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide
- N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
- N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- AKOS032465943
- 2097867-96-2
- F6516-1696
-
- インチ: 1S/C20H21NO4/c1-14(2)15-3-5-17(6-4-15)24-13-20(22)21-11-18-7-8-19(25-18)16-9-10-23-12-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22)
- InChIKey: UUIVPAYDSCUDGS-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=COC=C2)=CC=C1CNC(COC1C=CC(=CC=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 339.14705815g/mol
- どういたいしつりょう: 339.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 64.6Ų
N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-1696-30mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-3mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-100mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-1mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-10mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-2μmol |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-5mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-2mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-4mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6516-1696-25mg |
N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
2097867-96-2 | 25mg |
$109.0 | 2023-09-08 |
N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide 関連文献
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamideに関する追加情報
Research Brief on N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide (CAS: 2097867-96-2)
The compound N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide (CAS: 2097867-96-2) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This bifuran-derived acetamide derivative has attracted significant attention due to its unique structural features and potential pharmacological activities. Recent studies have focused on its synthesis, characterization, and biological evaluation, revealing interesting properties that warrant further investigation.
Structural analysis shows that this compound combines a bifuran core with a phenoxyacetamide moiety, creating a hybrid structure that may offer enhanced binding capabilities to biological targets. The presence of the isopropyl group at the para position of the phenoxy ring contributes to increased lipophilicity, potentially improving membrane permeability. Computational modeling studies suggest this molecule may interact with various enzyme active sites, particularly those involved in inflammatory pathways.
Recent pharmacological screening has demonstrated moderate to strong activity against several molecular targets. In vitro studies indicate significant COX-2 inhibitory activity with IC50 values in the low micromolar range, suggesting potential as a novel anti-inflammatory agent. Additionally, preliminary data shows interesting interactions with 5-HT receptors, opening possibilities for CNS applications. The compound's metabolic stability appears favorable based on liver microsome assays, though further ADME studies are needed.
The synthetic route for 2097867-96-2 has been optimized in recent publications, with improved yields up to 78% reported through palladium-catalyzed coupling reactions. Researchers have developed efficient purification methods using flash chromatography, achieving >95% purity as confirmed by HPLC and NMR spectroscopy. These advances in synthesis make the compound more accessible for extensive biological evaluation and structure-activity relationship studies.
Current research directions include derivatization studies to explore the structure-activity landscape, with particular focus on modifying the furan rings and acetamide linker. Several analogs have shown enhanced potency while maintaining favorable toxicity profiles in preliminary cytotoxicity screens. The compound's potential as a lead molecule for various therapeutic areas continues to be investigated, with patent applications recently filed covering its pharmaceutical compositions.
Future research should address the compound's in vivo efficacy and safety profile, as well as more detailed mechanistic studies. The promising preliminary data suggests 2097867-96-2 could serve as a valuable chemical probe or potential therapeutic candidate, particularly in inflammation-related disorders. Continued investigation of this molecule may yield important insights into bifuran-based drug design and contribute to the development of new therapeutic agents.
2097867-96-2 (N-({2,3'-bifuran-5-yl}methyl)-2-4-(propan-2-yl)phenoxyacetamide) 関連製品
- 2229104-30-5(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1254955-21-9(Tovok bibw2992)
- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)
- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 383145-27-5(4-(3-Chlorophenyl)-1,3-thiazole)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)
- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)




